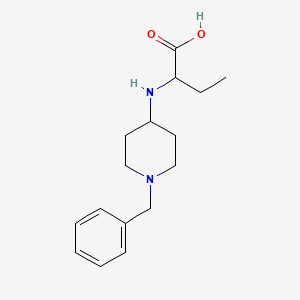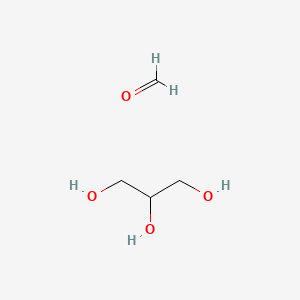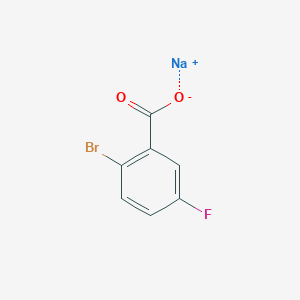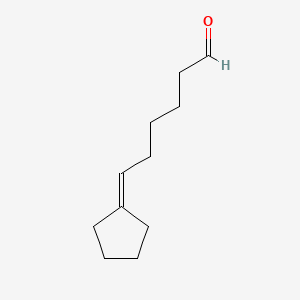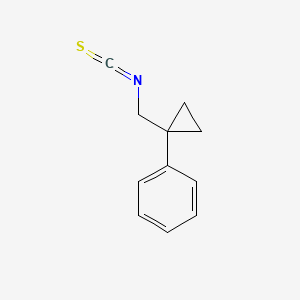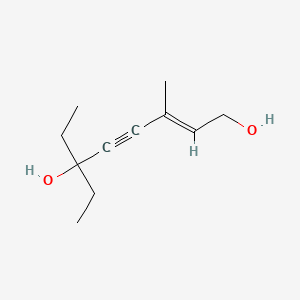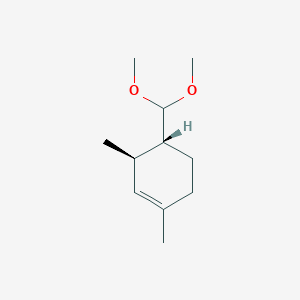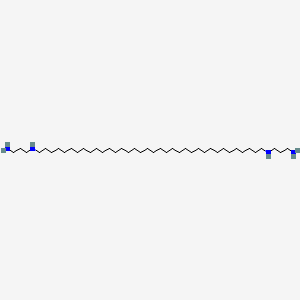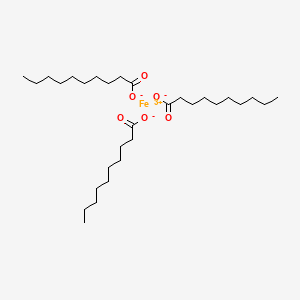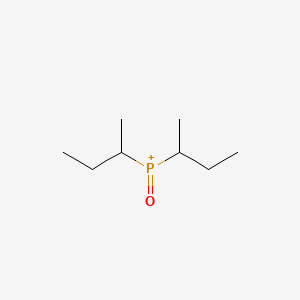
1-((Morpholinecarbonyl)oxy)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Morpholinecarbonyl)oxy)pyridinium chloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.675 g/mol . It is known for its unique structure, which includes a pyridinium ring bonded to a morpholinecarbonyl group through an oxygen atom. This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-((Morpholinecarbonyl)oxy)pyridinium chloride typically involves the reaction of pyridine with morpholinecarbonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain pure this compound .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-((Morpholinecarbonyl)oxy)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium derivatives with reduced functional groups.
Scientific Research Applications
1-((Morpholinecarbonyl)oxy)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-((Morpholinecarbonyl)oxy)pyridinium chloride involves its interaction with molecular targets through its pyridinium and morpholinecarbonyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
1-((Morpholinecarbonyl)oxy)pyridinium chloride can be compared with other similar compounds, such as:
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Pyridinium tribromide: Employed in bromination reactions.
N-Methylmorpholine N-oxide: Utilized as a co-oxidant in various oxidation reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and applications in different fields. Its combination of a pyridinium ring and a morpholinecarbonyl group provides distinct chemical properties that are not found in other similar compounds.
Properties
CAS No. |
57605-17-1 |
|---|---|
Molecular Formula |
C10H13ClN2O3 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
pyridin-1-ium-1-yl morpholine-2-carboxylate;chloride |
InChI |
InChI=1S/C10H13N2O3.ClH/c13-10(9-8-11-4-7-14-9)15-12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
InChI Key |
IHIQQWNCVPIOSB-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(CN1)C(=O)O[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)


